Cas no 898755-11-8 ([2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

[2-(Azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone is a specialized organic compound featuring a benzophenone core substituted with an azetidinylmethyl group at the ortho position and a trifluoromethyl group at the para position. The azetidine moiety introduces conformational rigidity and potential bioactivity, while the trifluoromethyl group enhances lipophilicity and metabolic stability. This structure makes the compound a valuable intermediate in pharmaceutical and agrochemical research, particularly for developing kinase inhibitors or CNS-targeted agents. Its well-defined stereochemistry and functional group compatibility allow for further derivatization, enabling structure-activity relationship studies. The compound’s purity and stability under standard conditions ensure reliable performance in synthetic applications.
[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone structure
898755-11-8 structure
商品名:[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
CAS番号:898755-11-8
MF:C18H16NOF3
メガワット:319.32094
CID:1946029
PubChem ID:24725324

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone 化学的及び物理的性質

名前と識別子

    • [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
    • 2-AZETIDIN-1-YLMETHYL-4'-TRIFLUOROMETHYLBENZOPHENONE
    • CTK5G3964
    • AG-H-63755
    • 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
    • DTXSID00643719
    • {2-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
    • AKOS016020750
    • 1-({2-[4-(TRIFLUOROMETHYL)BENZOYL]PHENYL}METHYL)AZETIDINE
    • (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
    • 898755-11-8
    • SB51568
    • [2-(1-Azetidinylmethyl)phenyl][4-(trifluoromethyl)phenyl]methanone
    • MDL: MFCD03842607
    • インチ: InChI=1S/C18H16F3NO/c19-18(20,21)15-8-6-13(7-9-15)17(23)16-5-2-1-4-14(16)12-22-10-3-11-22/h1-2,4-9H,3,10-12H2
    • InChIKey: YXFYMUNGFMLZDA-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)CN2CCC2)C(=O)C3=CC=C(C=C3)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 319.11800
  • どういたいしつりょう: 319.11839862Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 411
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

  • PSA: 20.31000
  • LogP: 4.08000

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM284202-5g
(2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
898755-11-8 95%
5g
$1320 2021-06-09
Chemenu
CM284202-1g
(2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
898755-11-8 95%
1g
$524 2024-07-21
Crysdot LLC
CD11024482-1g
(2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
898755-11-8 95+%
1g
$433 2024-07-19
Crysdot LLC
CD11024482-5g
(2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
898755-11-8 95+%
5g
$1401 2024-07-19
Chemenu
CM284202-1g
(2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone
898755-11-8 95%
1g
$409 2021-06-09

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone 関連文献

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanoneに関する追加情報

Professional Introduction to [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone (CAS No. 898755-11-8)

[2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 898755-11-8, represents a fusion of aromatic and heterocyclic moieties, making it a promising candidate for various biochemical applications.

The molecular structure of [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone consists of a benzene ring substituted with an azetidine group at the 2-position and another benzene ring bearing a trifluoromethyl group at the 4-position. This dual substitution pattern imparts distinct electronic and steric characteristics to the molecule, which are critical for its potential biological activity. The presence of the azetidine ring introduces a nitrogen-containing heterocycle, which is known to enhance binding affinity to biological targets, while the trifluoromethyl group increases lipophilicity and metabolic stability.

In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological properties. [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone has emerged as a compound of interest due to its potential in modulating various biological pathways. Its structural features suggest that it may interact with enzymes and receptors involved in inflammatory responses, making it a candidate for therapeutic applications in conditions such as arthritis and autoimmune diseases.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of an azetidine ring and a trifluoromethyl-substituted benzene ring provides a rich chemical space for further derivatization. Researchers have been exploring various synthetic strategies to modify this core structure, aiming to optimize its pharmacokinetic and pharmacodynamic profiles. For instance, appending additional functional groups or introducing chiral centers could lead to more selective and potent derivatives.

Recent studies have also highlighted the importance of computational methods in understanding the interactions between [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone and biological targets. Molecular docking simulations have been employed to predict binding affinities and identify potential binding sites on proteins. These simulations have provided valuable insights into how the compound might interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammation.

The trifluoromethyl group in the molecular structure is particularly noteworthy, as it is frequently found in bioactive molecules due to its ability to enhance binding interactions. This group increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes. Additionally, the electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of adjacent functional groups, influencing reactivity and binding affinity.

Another area of interest is the potential application of [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone in oncology research. Preliminary studies have suggested that compounds with similar structural motifs may exhibit anti-proliferative effects by inhibiting key signaling pathways involved in cancer cell growth. The nitrogen-containing heterocycle and the lipophilic trifluoromethyl group could interact with targets such as kinases or transcription factors, disrupting cancer cell proliferation.

The synthesis of [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by nucleophilic substitution or condensation reactions involving azetidine derivatives. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been explored to introduce specific functional groups with high efficiency.

In conclusion, [2-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone (CAS No. 898755-11-8) is a compound with significant potential in pharmaceutical research due to its unique structural features and predicted biological activity. Its dual substitution pattern, combining an azetidine ring and a trifluoromethyl-substituted benzene ring, makes it an attractive scaffold for drug discovery. Ongoing research efforts are focused on elucidating its mechanism of action and developing novel derivatives with improved therapeutic profiles.

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